4-(3,4-Difluorophenyl)-1-butene
Overview
Description
4-(3,4-Difluorophenyl)-1-butene is an organic compound characterized by the presence of a butene chain attached to a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)-1-butene typically involves the reaction of 3,4-difluorobenzyl chloride with but-3-en-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)-1-butene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond in the butene chain to a single bond, forming 4-(3,4-difluorophenyl)butane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: 4-(3,4-Difluorophenyl)-1-butanol or 4-(3,4-Difluorophenyl)butan-2-one.
Reduction: 4-(3,4-Difluorophenyl)butane.
Substitution: Various substituted difluorophenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4-(3,4-Difluorophenyl)-1-butene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)-1-butene involves its interaction with specific molecular targets, such as enzymes or receptors, through its difluorophenyl group. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Difluorophenyl)-1-butene
- 4-(3,5-Difluorophenyl)-1-butene
- 4-(2,3-Difluorophenyl)-1-butene
Uniqueness
4-(3,4-Difluorophenyl)-1-butene is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with molecular targets differently compared to other difluorophenyl derivatives. This unique positioning can result in distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
4-but-3-enyl-1,2-difluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h2,5-7H,1,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXFYMIHWRKQLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC(=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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